6-Carboxyfluorescein N-succinimidyl ester

Overview

Description

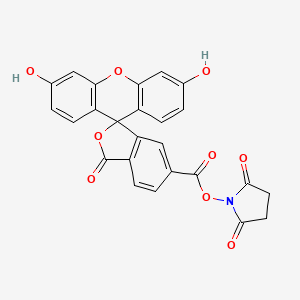

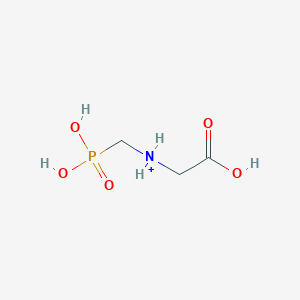

6-Carboxyfluorescein N-succinimidyl ester is an N-hydroxysuccinimidyl ester derived from 6-carboxyfluorescein . It is a fluorescent cell staining dye that is cell permeable and covalently couples, via its succinimidyl group, to intracellular molecules, notably to intracellular lysine residues .

Synthesis Analysis

The synthesis of 6-Carboxyfluorescein N-succinimidyl ester involves the derivatization of proteins through N-hydroxysuccinimide (NHS) ester-mediated reactions .Molecular Structure Analysis

The molecular weight of 6-Carboxyfluorescein N-succinimidyl ester is 473.4 . It is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group .Chemical Reactions Analysis

The NHS-ester of fluorescein efficiently labels antibodies and other purified proteins at primary amines (lysine side chains) . The NHS-ester derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .Physical And Chemical Properties Analysis

The molecular weight of 6-Carboxyfluorescein N-succinimidyl ester is 473.4 . It has an excitation wavelength of 494 nm and an emission wavelength of 518 nm . It is soluble in DMF or DMSO .Scientific Research Applications

Heterogeneous Cell Response and Proliferation Test

CFSE is widely used to investigate the migration and proliferation of hemopoietic cells. Its ability to be retained by cells and shared by daughter cells at each division allows for the creation of multimodal flow cytometric CFSE histograms. These histograms help in analyzing cell generations due to the clustering of each around half the fluorescence intensity of the previous one. However, variability in CFSE loading across cells can lead to overlapping peaks, which poses limitations when used with cancer cell lines (Matera, Lupi, & Ubezio, 2004).

Lymphocyte Proliferation Monitoring

CFSE has been deemed effective for monitoring lymphocyte division, as it labels long-lived intracellular molecules with carboxyfluorescein, making it possible to assess cell division through the decrease in cell fluorescence. Its compatibility with various fluorochromes for multi-color flow cytometry and low cell toxicity makes it an ideal dye for these purposes. The methodology described allows for monitoring up to 8 cell divisions in both in vitro and in vivo studies, highlighting its significant role in lymphocyte proliferation research (Quah & Parish, 2010).

Cell Division and Migration Analysis

CFSE-labeled lymphocytes have been instrumental in analyzing the relationship between cell division and differentiation, as well as proliferation versus apoptosis. This tool has facilitated the examination of the response to antigens in vivo, proving its utility in understanding the intricate processes of cell migration and proliferation (Parish, Glidden, Quah, & Warren, 2009).

Quantifying Lymphocyte Kinetics

The cytoplasmic dye CFSE is vital in quantifying cell kinetics, especially in studies of lymphocyte homeostasis. It labels cells irrespective of their cell cycle stage, offering a preferable alternative to other markers that only label dividing cells. This property allows for a more representative analysis of cell behavior, advancing our understanding of lymphocyte kinetics in vivo (Asquith et al., 2006).

Antigen-Specific Killing Assay

CFSE can also be used to label a cell population of interest for in vivo investigations, particularly in studies of proliferation and migration. An application of note is its use in assessing the survival and killing of epitope-specific CFSE-labeled target cells, demonstrating the quality of the CD8+ T cell response in terms of specific killing ability (Durward, Harms, & Splitter, 2010).

Mechanism of Action

Target of Action

The primary targets of 6-Carboxyfluorescein N-succinimidyl ester (also known as 6-Carboxyfluorescein N-hydroxysuccinimide ester) are intracellular molecules, notably lysine residues and other amine sources . The compound is a fluorescent cell staining dye that is used to label cells, especially immune cells .

Mode of Action

6-Carboxyfluorescein N-succinimidyl ester is cell permeable and covalently couples, via its succinimidyl group, to its targets . This covalent coupling reaction allows the fluorescent dye to be retained within cells for extremely long periods .

Biochemical Pathways

The compound is involved in the biochemical pathway of cell labeling and tracking. It is used to monitor lymphocyte proliferation, both in vitro and in vivo, due to the progressive halving of its fluorescence within daughter cells following each cell division . It allows lymphocyte proliferation, migration, and positioning to be simultaneously monitored .

Pharmacokinetics

It is known that the compound is cell permeable , which suggests that it can readily cross cell membranes to reach its intracellular targets. Its covalent coupling to intracellular molecules allows it to be retained within cells for long periods .

Result of Action

The result of the action of 6-Carboxyfluorescein N-succinimidyl ester is the stable labeling of cells, which allows for the tracking of cell migration and the monitoring of cell proliferation . The compound’s fluorescence can be detected using flow cytometry or other fluorescence-based techniques .

Action Environment

The action of 6-Carboxyfluorescein N-succinimidyl ester can be influenced by various environmental factors. For instance, the compound’s fluorescence is pH-dependent, with optimal fluorescence observed at pH 8.0 . Additionally, the compound is typically stored at -20°C to maintain its stability .

Safety and Hazards

Future Directions

6-Carboxyfluorescein N-succinimidyl ester is frequently used in cell proliferation assays, as it is partitioned approximately equally between the progeny so that cell division can be followed as a successive halving of the fluorescence intensity through multiple generational divisions . It is also used for motility assays and in vivo cell tracking experiments .

properties

IUPAC Name |

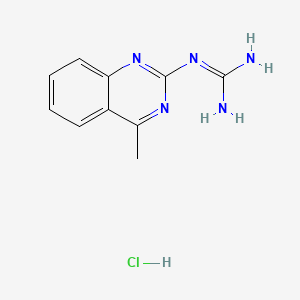

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)33-20-11-14(28)3-6-17(20)25(16)18-9-12(1-4-15(18)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDABVNMGKGUPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376335 | |

| Record name | 6-Carboxyfluorescein succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Carboxyfluorescein N-succinimidyl ester | |

CAS RN |

92557-81-8 | |

| Record name | 6-Carboxyfluorescein succinimidyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92557-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxyfluorescein succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)

![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)

![Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-](/img/structure/B1671981.png)

![8-Nitroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B1671982.png)